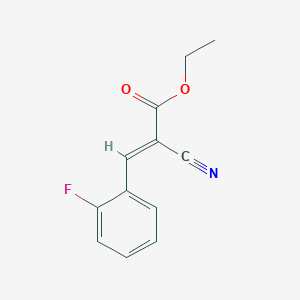

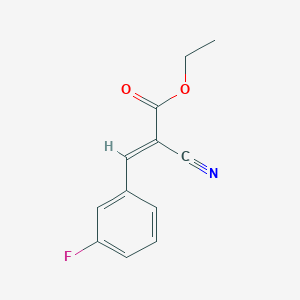

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

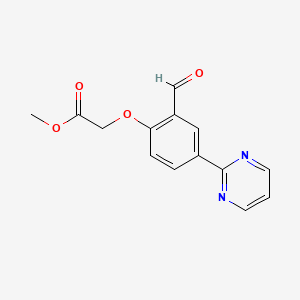

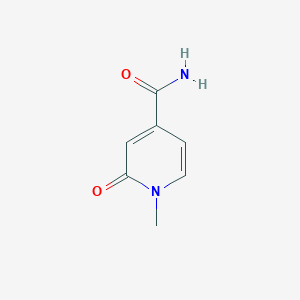

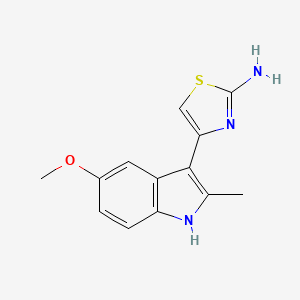

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is a chemical compound with the molecular formula C12H10FNO2 . It is related to Ethyl cyanoacrylate (ECA), a cyanoacrylate ester, which is an ethyl ester of 2-cyano- acrylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 219.22 . More specific physical and chemical properties would require experimental data or computational modeling.

Applications De Recherche Scientifique

Supramolecular Assembly

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate has been used in the synthesis and characterization of supramolecular structures. For example, its isomers were synthesized and characterized, leading to the discovery of a three-dimensional supramolecular network. This network is stabilized by hydrogen bonds and π⋯π stacking interactions, crucial for molecular conformation and self-assembly processes (Matos et al., 2016).

Crystal Structure Analysis

Studies on this compound derivatives have been conducted to determine crystal structures. For instance, (Z)-Ethyl 3-benzamido-2-cyano-3-(4-fluorophenyl)acrylate was prepared, and its crystal packing was analyzed, revealing important hydrogen bonding interactions (Zhang, Lu, & Zhang, 2007).

Synthetic Chemistry Applications

This compound has been involved in various synthetic chemistry applications. For example, it played a role in the synthesis and transformations of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine (Arutyunyan et al., 2006), and in the development of one-pot, three-component Wittig–SNAr reactions, useful for synthesizing intermediates in aurora 2 kinase inhibitors (Xu et al., 2015).

Non-Linear Optical Response

This compound derivatives have also been characterized for their potential in non-linear optical (NLO) applications. A study on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate highlighted its suitability for NLO response due to its significant hyperpolarizability (Rawat & Singh, 2015).

Antioxidant and Anti-Inflammatory Activities

Research has been conducted on the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which demonstrated in vitro antioxidant and in vivo anti-inflammatory activities, indicating its potential in pharmaceutical applications (Madhavi & Sreeramya, 2017).

Other Applications

Additional research has explored its use in various fields such as the synthesis of ethyl 2-aminoquinoline-3-carboxylate (Yan-ping, 2011), the investigation of its vibrational frequency analysis and DFT studies (Sert et al., 2014), and in the study of corrosion inhibition behavior for mild steel in hydrochloric acid solution (Lgaz et al., 2017).

Safety and Hazards

Safety data for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

As Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is used for R&D purposes , future directions could include further exploration of its properties and potential applications. This could involve more detailed studies of its physical and chemical properties, synthesis methods, and potential uses in various industries.

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYFYQCUACVOEL-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)